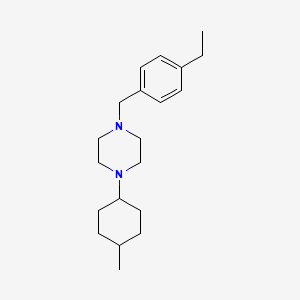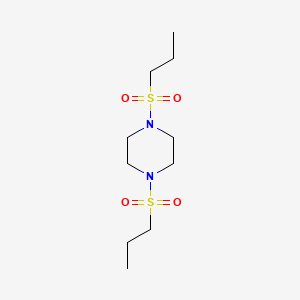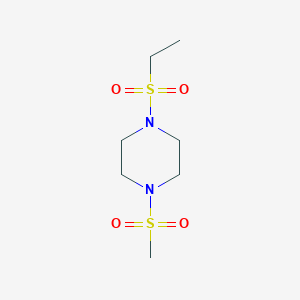![molecular formula C21H32N2O4 B10883519 Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883519.png)
Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves multiple steps, including hydrogenation, cyclization, cycloaddition, annulation, and amination . For Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone, a common synthetic route might involve the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trimethoxybenzyl Group: This step involves the substitution of hydrogen atoms on the piperidine ring with the trimethoxybenzyl group under specific reaction conditions.
Formation of the Methanone Group: This can be achieved through oxidation reactions involving suitable oxidizing agents.
Industrial Production Methods
Industrial production of piperidine derivatives often involves the use of nanocatalysts such as cobalt, ruthenium, and nickel-based catalysts for hydrogenation reactions . These methods are designed to be cost-effective and scalable for large-scale production.
化学反応の分析
Types of Reactions
Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
科学的研究の応用
Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
類似化合物との比較
Similar Compounds
Piperidin-2-ylmethanamine: Another piperidine derivative with similar structural features.
4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: A compound with a similar piperidine ring structure.
Uniqueness
Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone is unique due to the presence of the trimethoxybenzyl group, which imparts specific chemical and biological properties.
特性
分子式 |
C21H32N2O4 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
piperidin-1-yl-[1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C21H32N2O4/c1-25-18-13-20(27-3)19(26-2)12-17(18)15-22-9-7-8-16(14-22)21(24)23-10-5-4-6-11-23/h12-13,16H,4-11,14-15H2,1-3H3 |
InChIキー |
HIVCGWZQCHWOGQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1CN2CCCC(C2)C(=O)N3CCCCC3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10883440.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(thiophen-3-ylmethyl)piperazine](/img/structure/B10883462.png)

![(4-Benzylpiperidin-1-yl)[1-(4-nitrobenzyl)piperidin-3-yl]methanone](/img/structure/B10883477.png)


methanone](/img/structure/B10883491.png)
![(4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)carbonyl]piperidin-3-yl}methanone](/img/structure/B10883493.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3,4-dimethylaniline](/img/structure/B10883501.png)
![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10883512.png)
![N-[1,1-dioxido-3-(phenylcarbonyl)-2-(prop-2-en-1-yl)-2H-1,2-benzothiazin-4-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B10883525.png)
